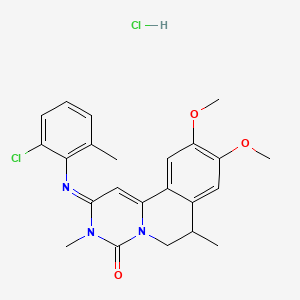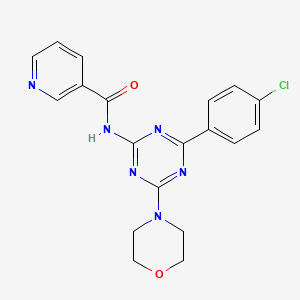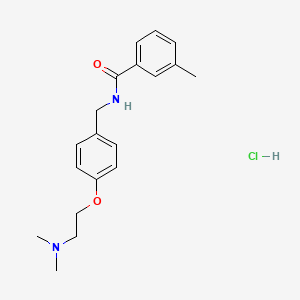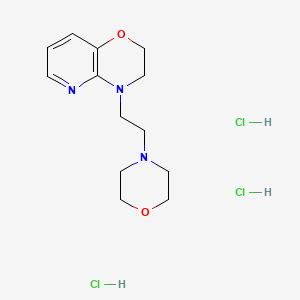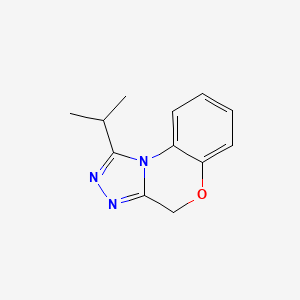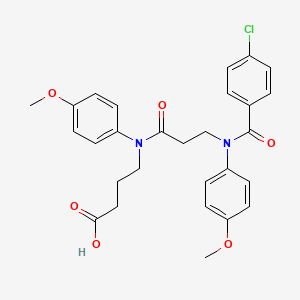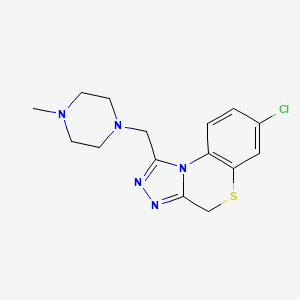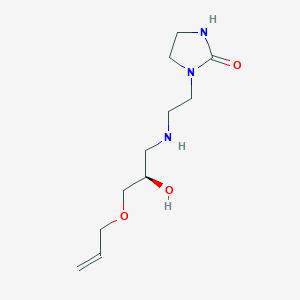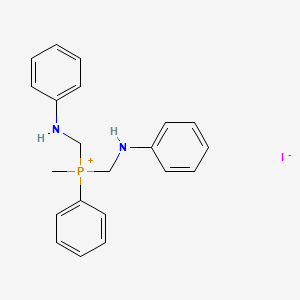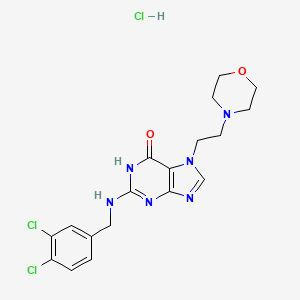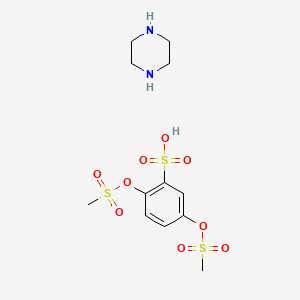
2,5-Bis(methylsulfonyloxy)benzenesulfonic acid;piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(methylsulfonyloxy)benzenesulfonic acid;piperazine is a chemical compound with the molecular formula C12H20N2O9S3. It is a complex compound formed by the combination of 2,5-bis(methylsulfonyloxy)benzenesulfonic acid and piperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(methylsulfonyloxy)benzenesulfonic acid;piperazine involves the reaction of 2,5-bis(methylsulfonyloxy)benzenesulfonic acid with piperazine in a suitable solvent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methylsulfonyloxy)benzenesulfonic acid;piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as substituted benzenesulfonic acid derivatives. These products have various applications in different fields .
Scientific Research Applications
2,5-Bis(methylsulfonyloxy)benzenesulfonic acid;piperazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,5-bis(methylsulfonyloxy)benzenesulfonic acid;piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-bis(methylsulfonyloxy)benzenesulfonic acid;piperazine include:
- 2,4-Bis(methylsulfonyloxy)benzenesulfonic acid
- 3,5-Bis(methylsulfonyloxy)benzenesulfonic acid
- 2,5-Bis(methylsulfonyloxy)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination with piperazine, which imparts distinct chemical properties and potential applications. The presence of piperazine enhances its solubility and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
59687-25-1 |
|---|---|
Molecular Formula |
C12H20N2O9S3 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2,5-bis(methylsulfonyloxy)benzenesulfonic acid;piperazine |
InChI |
InChI=1S/C8H10O9S3.C4H10N2/c1-18(9,10)16-6-3-4-7(17-19(2,11)12)8(5-6)20(13,14)15;1-2-6-4-3-5-1/h3-5H,1-2H3,(H,13,14,15);5-6H,1-4H2 |
InChI Key |
DYACBXXDFPHBPL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)OS(=O)(=O)C)S(=O)(=O)O.C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



